

Introduction: The Critical Role of Metabolite and Impurity Profiling

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Compound of Interest

Compound Name: 9-Oxo Epinastine Hydrochloride

CAS No.: 745761-19-7

Cat. No.: B600790

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In the landscape of pharmaceutical development, the comprehensive characterization of a drug substance extends beyond the active pharmaceutical ingredient (API) itself. Understanding the profile of related substances, including metabolites and degradation products, is paramount for ensuring the safety, efficacy, and quality of a final drug product. **9-Oxo Epinastine Hydrochloride** is a key metabolite and potential decomposition product of Epinastine, a second-generation antihistamine and mast cell stabilizer used in the treatment of allergic conjunctivitis.^{[1][2]}

This guide provides a detailed technical overview of the chemical and physical properties of **9-Oxo Epinastine Hydrochloride**. As a critical reference standard in the analytical testing of Epinastine, a thorough understanding of this compound is essential for professionals involved in analytical method development, stability testing, quality control, and pharmacokinetic studies.^[3] This document moves beyond a simple data sheet, offering insights into the practical implications of its properties and the methodologies used for its characterization.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. **9-Oxo Epinastine Hydrochloride** is structurally derived from the parent drug, Epinastine, through the oxidation of the methylene bridge in the dibenzo[c,f]azepine ring system to a ketone.

Nomenclature and Identifiers:

- Chemical Name: 3-Amino-1,13b-dihydro-9H-dibenzo[c,f]imidazo[1,5-a]azepin-9-one hydrochloride[4]
- Synonyms: 9-Oxo Epinastine HCl, Epinastine Impurity 12[5]
- CAS Number: 141342-69-0[2][3][5][6]
- Molecular Formula: $C_{16}H_{13}N_3O \cdot HCl$ [4][7][8]
- Molecular Weight: 299.75 g/mol (Hydrochloride Salt) | 263.29 g/mol (Free Base)[3][5]

The introduction of the carbonyl (C=O) group at the 9-position significantly alters the molecule's electronic and steric properties compared to Epinastine. This structural change is the primary determinant of its distinct physical and chemical characteristics.

Caption: Core chemical structure of 9-Oxo Epinastine.

Physicochemical Properties: A Comparative Summary

The physicochemical properties of a drug metabolite are critical predictors of its pharmacokinetic and toxicological profile. The introduction of a polar ketone group is expected to increase hydrophilicity compared to the parent compound, Epinastine.

Property	Value	Source	Implication for Researchers
Molecular Weight	263.29 g/mol (Base)	[2][5]	Essential for all stoichiometric calculations and preparation of standard solutions.
Melting Point	>231°C (decomposes)	[6]	High melting point suggests a stable crystalline lattice. The decomposition indicates thermal lability at elevated temperatures.
Calculated XLogP3	1.4	[5]	A low LogP value indicates higher polarity than Epinastine, suggesting potentially lower membrane permeability and a different distribution profile.
Polar Surface Area	58.7 Å ²	[5]	The polar surface area is a key indicator of drug transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors	1	[5]	Contributes to its solubility in polar solvents and interactions with biological targets.

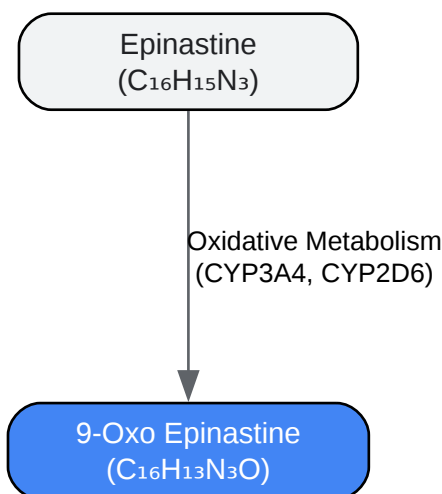
Hydrogen Bond Acceptors	3	[5]	Contributes to its solubility in polar solvents and interactions with biological targets.
Solubility	Data not specified	N/A	While specific data is unavailable, its structure suggests solubility in polar organic solvents like methanol and DMSO. Aqueous solubility will be pH-dependent.

The Genesis of 9-Oxo Epinastine: Metabolic and Degradative Pathways

Understanding the origin of 9-Oxo Epinastine is crucial for its application as a reference standard. It primarily arises from two routes: metabolic conversion and chemical degradation.

Metabolic Pathway

Epinastine is noted for being poorly metabolized, with less than 10% of a dose being biotransformed.[9][10] However, in vitro studies using human liver microsomes have identified cytochrome P450 isoforms CYP3A4 and CYP2D6 as being responsible for its metabolism.[10][11] The formation of 9-Oxo Epinastine is a result of oxidative metabolism at the 9-position of the dibenzo[c,f]azepine ring.



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Caption: Simplified metabolic conversion of Epinastine.

The presence of this metabolite, even at low levels, must be monitored in pharmacokinetic studies to build a complete picture of the drug's disposition and to assess any potential biological activity of the metabolite itself.

Degradation Pathway

9-Oxo Epinastine is also recognized as a decomposition product.[2] This implies that under certain stress conditions (e.g., oxidative stress, light exposure, or extreme pH), the parent Epinastine molecule can degrade to form this ketone derivative. This is a critical consideration for:

- **Forced Degradation Studies:** To establish the stability-indicating nature of analytical methods.
- **Stability Testing:** To determine appropriate storage conditions and shelf-life for the Epinastine drug product.

Analytical Characterization and Methodologies

Accurate and precise quantification of **9-Oxo Epinastine Hydrochloride** is essential for quality control and research. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, is the gold standard for this purpose.

Experimental Protocol: HPLC Method for Impurity Profiling

The following protocol is a representative, field-proven method for the separation of Epinastine from its related substances, including 9-Oxo Epinastine. The causality behind the choice of parameters is to achieve a balance between resolution, sensitivity, and run time.

Objective: To resolve 9-Oxo Epinastine from the Epinastine main peak and other potential impurities.

Instrumentation:

- HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
- Data acquisition and processing software.

Chromatographic Conditions:

- **Column:** A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is chosen for its versatility in separating compounds of moderate polarity.
- **Mobile Phase:** A gradient elution is often preferred for separating a parent drug from its more polar metabolites.
 - **Solvent A:** 0.1M Ammonium Acetate Buffer. The buffer controls the pH to ensure consistent ionization states of the analytes.
 - **Solvent B:** Acetonitrile. This is the organic modifier used to elute the compounds from the C18 column.
- **Flow Rate:** 1.0 mL/min. This provides a good balance between analysis time and column efficiency.
- **Detection Wavelength:** UV detection at 262 nm is suitable for these compounds.[\[12\]](#)[\[13\]](#)[\[14\]](#) A PDA detector can be used to confirm peak purity.
- **Injection Volume:** 20 μ L.

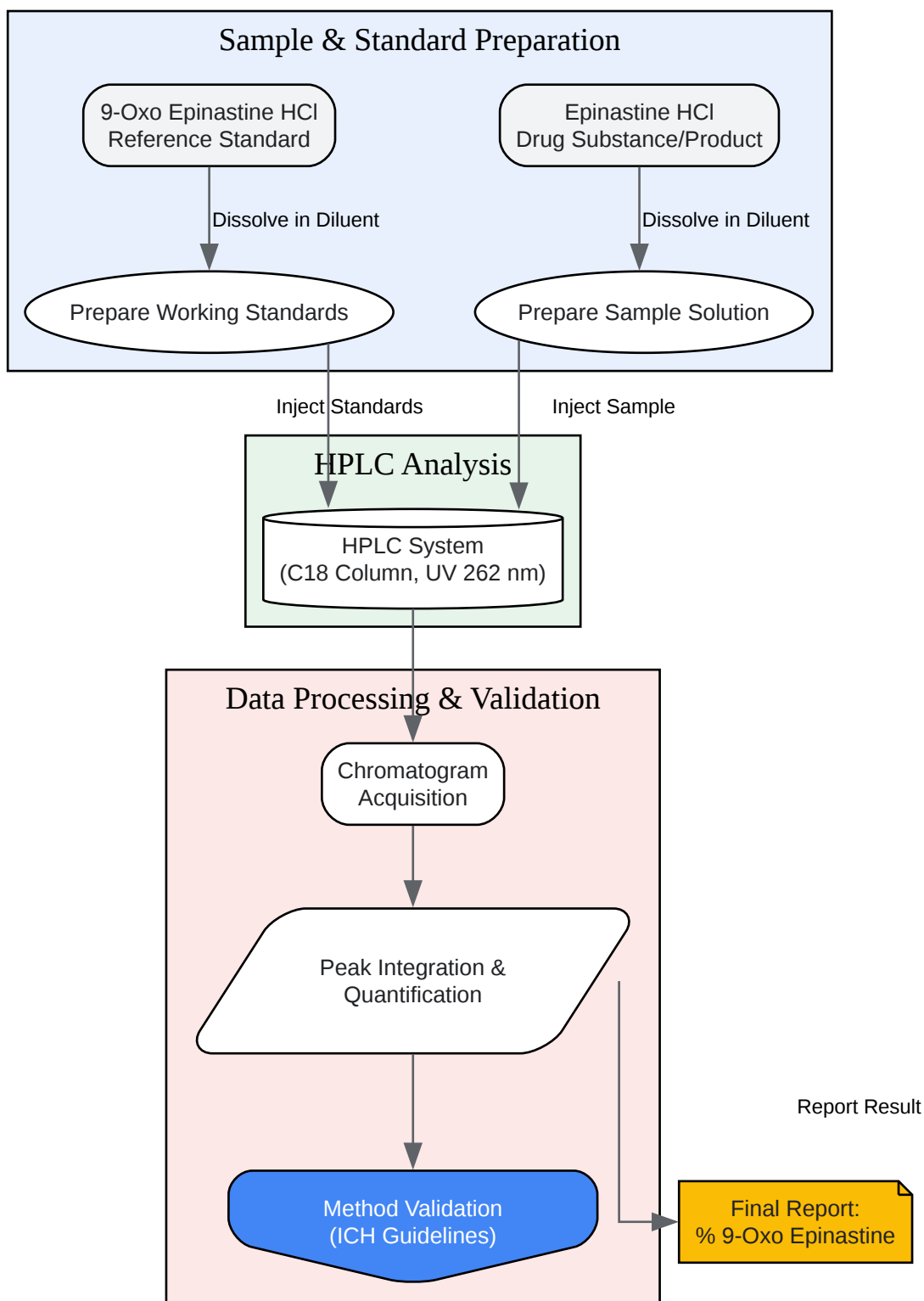
- Column Temperature: Ambient or controlled at 30°C to ensure reproducible retention times.

Procedure:

- Standard Preparation: Prepare a stock solution of **9-Oxo Epinastine Hydrochloride** reference standard in a suitable diluent (e.g., methanol or mobile phase). Prepare a series of working standards for linearity assessment.
- Sample Preparation: Dissolve the Epinastine drug substance or product in the diluent to a known concentration.
- System Suitability: Inject a system suitability solution (containing both Epinastine and 9-Oxo Epinastine) to verify the resolution, tailing factor, and repeatability of the system.
- Analysis: Inject the standard and sample solutions and record the chromatograms.
- Quantification: The concentration of 9-Oxo Epinastine in the sample is determined by comparing its peak area to that of the certified reference standard.

Method Validation (Self-Validating System): This protocol must be validated according to ICH guidelines, ensuring it is a self-validating system by confirming:

- Specificity: The method's ability to resolve the 9-Oxo Epinastine peak from all other components.
- Linearity: A linear relationship between the concentration and detector response.
- Accuracy: The closeness of test results to the true value (% recovery).
- Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).
- Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified.



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Caption: Workflow for HPLC-based quantification.

Conclusion: An Essential Tool for Pharmaceutical Quality

9-Oxo Epinastine Hydrochloride is more than a molecular curiosity; it is a critical component in the rigorous quality control and safety assessment of Epinastine-containing pharmaceuticals. Its distinct physicochemical properties, stemming from the introduction of a ketone functional group, necessitate specific and validated analytical methods for its detection and quantification. This guide has synthesized the available technical data to provide researchers and drug development professionals with a comprehensive understanding of its structure, properties, origins, and analytical characterization. The use of **9-Oxo Epinastine Hydrochloride** as a certified reference standard is indispensable for ensuring that Epinastine drug products meet the stringent purity and stability requirements set forth by regulatory agencies.

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